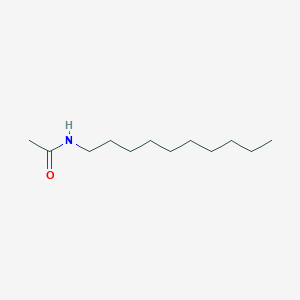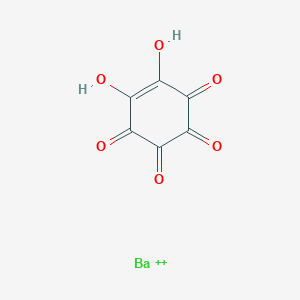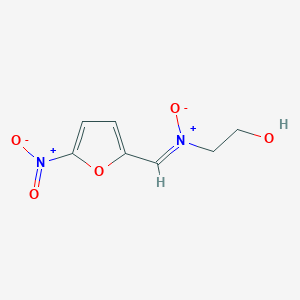
N-(4-hydroxyphenyl)benzamide
Overview
Description
N-(4-Hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenyl moiety
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .
Mode of Action
Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .
Biochemical Pathways
Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .
Pharmacokinetics
Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)benzamide has been found to participate in a variety of biochemical reactions. It has been studied for its role in the polymerization of amide-containing benzoxazines . The compound’s hydrogen bonding interactions have been analyzed using Fourier transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy .
Cellular Effects
They have been associated with a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The resulting polybenzoxazines show many unique properties such as near-zero volume changes upon polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenylbenzamide.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
N-(4-Hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
N-(3,5-Dihydroxyphenyl)benzamide: Contains additional hydroxy groups, which may enhance its reactivity and biological activity.
N-(4-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-Hydroxyphenyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness: N-(4-Hydroxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and amide groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWYDXAVJCNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165666 | |
| Record name | Benzamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15457-50-8 | |
| Record name | Benzamide, N-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














